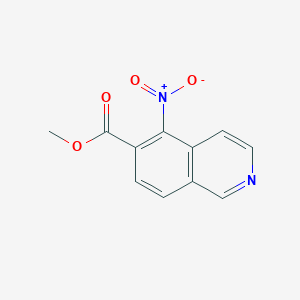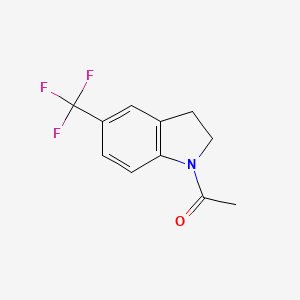![molecular formula C16H11NO B11875744 2H-Benzo[h]pyrano[3,2-f]quinoline CAS No. 217-84-5](/img/structure/B11875744.png)
2H-Benzo[h]pyrano[3,2-f]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Benzo[h]pyrano[3,2-f]quinoline is a heterocyclic compound that features a fused ring system combining a benzene ring, a pyran ring, and a quinoline ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Benzo[h]pyrano[3,2-f]quinoline typically involves multicomponent reactions. One efficient method includes a one-pot three-component reaction involving 2-chloroquinoline-3-carbaldehyde, 2-chlorobenzo[h]quinoline-3-carbaldehyde, and 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent) with active methylene compounds such as benzoylacetonitrile, dimedone, 1,3-dimethylbarbituric acid, 4-hydroxycoumarin, and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one . The reaction proceeds through Michael addition and intramolecular cyclization, resulting in high yields (65–98%) without the need for a metal catalyst .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the one-pot multicomponent reaction described above offers a scalable and efficient approach suitable for industrial applications due to its simplicity and high yield .
化学反応の分析
Types of Reactions: 2H-Benzo[h]pyrano[3,2-f]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted and functionalized derivatives of this compound, which can exhibit different chemical and physical properties .
科学的研究の応用
2H-Benzo[h]pyrano[3,2-f]quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
作用機序
The mechanism of action of 2H-Benzo[h]pyrano[3,2-f]quinoline varies depending on its application. In the context of its anti-diabetic properties, the compound acts as an α-glucosidase inhibitor, interacting with key residues in the enzyme’s active site to reduce blood glucose levels . The molecular targets and pathways involved in its mechanism of action include the inhibition of carbohydrate digestion and absorption, leading to lower postprandial blood glucose levels .
類似化合物との比較
Pyrano[2,3-b]quinoline: Shares a similar fused ring system but differs in the position of the pyran ring.
Benzo[h]quinoline: Lacks the pyran ring, resulting in different chemical properties.
Quinoline: A simpler structure without the fused benzene and pyran rings.
Uniqueness: 2H-Benzo[h]pyrano[3,2-f]quinoline is unique due to its specific ring fusion, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
特性
CAS番号 |
217-84-5 |
|---|---|
分子式 |
C16H11NO |
分子量 |
233.26 g/mol |
IUPAC名 |
3-oxa-12-azatetracyclo[12.4.0.02,7.08,13]octadeca-1(18),2(7),5,8(13),9,11,14,16-octaene |
InChI |
InChI=1S/C16H11NO/c1-2-6-13-11(5-1)15-12(7-3-9-17-15)14-8-4-10-18-16(13)14/h1-9H,10H2 |
InChIキー |
IICXIUXMGJKDNV-UHFFFAOYSA-N |
正規SMILES |
C1C=CC2=C(O1)C3=CC=CC=C3C4=C2C=CC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1'H-Spiro[morpholine-2,3'-quinoline]-2',3(4'H)-dione](/img/structure/B11875666.png)


![(3-(Ethoxycarbonyl)imidazo[1,2-a]pyridin-6-yl)boronic acid](/img/structure/B11875696.png)

![7-Methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11875700.png)
![6-Chloro-3-methoxypyrrolo[1,2-a]quinoxaline](/img/structure/B11875703.png)
![2-[(4-Ethoxyphenyl)methyl]azepane](/img/structure/B11875719.png)






